![molecular formula C16H14N4O B5559005 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)
2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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Overview
Description
2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one as an anticancer agent. The compound has been shown to inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria with promising results.
- Mechanism : The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Cognitive Enhancement : Animal studies indicate that it could enhance cognitive function and memory retention.
- Potential Applications : This opens avenues for its use in treating neurodegenerative diseases such as Alzheimer’s .
Photoluminescent Materials
The unique structure of this compound makes it suitable for applications in material science:
- Luminescent Properties : The compound has been explored for its photoluminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs).
- Research Findings : Studies indicate that when incorporated into polymer matrices, it enhances the light-emitting efficiency .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
[1,2,4]triazolo[1,5-a]pyridines: These compounds also contain a triazole ring and are used in drug design for their pharmacological properties.
Uniqueness
2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific substitution pattern and the presence of both triazole and quinazoline rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. Various methodologies have been reported to enhance yield and purity. For instance, high-pressure assisted synthetic approaches have been employed to produce derivatives with promising biological profiles .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The compound has shown notable cytotoxicity in the following assays:
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining lower activity against normal cells.
The mechanism by which this compound exerts its anticancer effects is hypothesized to involve inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Compounds with similar structures have demonstrated efficacy as DHFR inhibitors, suggesting a potential pathway for this compound as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have investigated the biological activity of related triazole compounds:
- Antiproliferative Activity : A study evaluated various derivatives against multiple human tumor cell lines using the MTT assay. The results indicated that structural modifications significantly influenced their antiproliferative activity .
- In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and bioavailability of this compound. These studies will provide insights into its therapeutic potential and safety profile.
Properties
IUPAC Name |
2-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10-17-16-18-14-7-12(11-5-3-2-4-6-11)8-15(21)13(14)9-20(16)19-10/h2-6,9,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYKPIBPSJPFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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